(1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL
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Overview
Description
(1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The ethylphenoxyethyl group can be introduced through nucleophilic substitution reactions, where the benzimidazole intermediate reacts with 4-ethylphenoxyethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)-1-propanone
- 2-[(4-ethylphenoxy)methyl]oxirane
- 2-(4-ETHYLPHENOXY)-N-(2,2,2-TRICHLORO-1-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)ACETAMIDE
Uniqueness
Compared to similar compounds, (1-(2-(4-ETHYLPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL)METHANOL stands out due to its unique combination of a benzimidazole core and an ethylphenoxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-14-7-9-15(10-8-14)22-12-11-20-17-6-4-3-5-16(17)19-18(20)13-21/h3-10,21H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBDNUJQVWUDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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